2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-chloro-2-fluoro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: 6-Chloro-2-fluoro-3-methylphenylboronic acid.
Reduction: 6-Chloro-2-fluoro-3-methylphenylmethanol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Utilized in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the synthesis of medicinal compounds, particularly those targeting cancer and infectious diseases.
Industry: Employed in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluoro-3-methylphenylboronic acid
- 2-Chloro-6-fluoro-5-methylphenylboronic acid
- 6-Chloro-2-fluoro-3-methylphenylacetic acid
Uniqueness
2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the tetramethyl-1,3,2-dioxaborolane moiety enhances its solubility and facilitates its use in various organic solvents, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-(6-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHPLPIQHWWDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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